molecular formula C28H30N4O7 B2705315 N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide CAS No. 1189874-48-3

N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide

Cat. No.: B2705315
CAS No.: 1189874-48-3
M. Wt: 534.569
InChI Key: WCVMYSNKZVIZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide is a multifunctional molecule featuring a benzamide core linked to a substituted quinazolinone scaffold and a furylmethyl group. Its structural complexity arises from:

  • A quinazolinone moiety with 6,7-dimethoxy and 2,4-dioxo substituents.
  • An isopropylamino-2-oxoethyl side chain at position 1 of the quinazolinone.
  • A benzamide group substituted at the para position with a furylmethylamine.

The following analysis is based on structural analogs and related research.

Properties

CAS No.

1189874-48-3

Molecular Formula

C28H30N4O7

Molecular Weight

534.569

IUPAC Name

4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C28H30N4O7/c1-17(2)30-25(33)16-31-22-13-24(38-4)23(37-3)12-21(22)27(35)32(28(31)36)15-18-7-9-19(10-8-18)26(34)29-14-20-6-5-11-39-20/h5-13,17H,14-16H2,1-4H3,(H,29,34)(H,30,33)

InChI Key

WCVMYSNKZVIZKH-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide is a synthetic compound notable for its complex structure and potential biological activities, particularly in oncology. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a quinazolinone core , which is a common scaffold in many kinase inhibitors. The presence of furylmethyl and isopropylamino groups may enhance its pharmacological properties, potentially contributing to antibacterial or antifungal activities as well.

The primary biological activity of this compound is hypothesized to be linked to its role as a kinase inhibitor . Kinases are pivotal in regulating various cellular processes including cell growth and division. Inhibiting these enzymes can disrupt cancer cell proliferation pathways, making this compound a candidate for cancer therapy .

Potential Mechanisms

  • Kinase Inhibition : The quinazoline derivative suggests that it may interact with specific kinases involved in tumor growth.
  • Antibacterial/Fungal Activity : The functional groups present may lend themselves to interactions with microbial targets, although this requires further investigation.

Biological Activity Data

Research indicates that this compound exhibits significant biological activity against various cancer types.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesMechanism of ActionTherapeutic Use
This compoundFurylmethyl group, Quinazoline derivativeKinase inhibitionCancer therapy
DoxorubicinAnthracycline structureDNA intercalationChemotherapy
Taxol (Paclitaxel)Complex polycyclic structureMicrotubule stabilizationCancer therapy
ErlotinibSmall molecule inhibitorEGFR inhibitionNon-small cell lung cancer

Case Studies and Research Findings

Several studies have explored the pharmacological profile of compounds similar to this compound:

  • Antihypertensive Activity : A series of quinazoline derivatives were synthesized and tested for alpha 1-adrenoceptor antagonism. Some derivatives displayed significant antihypertensive effects when administered to hypertensive animal models .
  • Inhibition Studies : Preliminary binding assays indicated that the compound might effectively bind to specific kinases implicated in cancer progression. Molecular docking studies could provide insights into the binding affinities and specific interactions with target proteins.
  • Comparative Efficacy : Compared to established therapies like Doxorubicin and Erlotinib, the unique structural features of this compound suggest it may offer distinct advantages in targeting specific kinases over traditional chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Evidence

The evidence includes compounds with benzamide, quinazolinone, or triazole cores, which share partial structural or functional similarities with the target molecule. Key comparisons are outlined below:

Compound Core Structure Key Functional Groups Synthesis Pathway Characterization Methods
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate directing group, methyl substituent Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol 1H/13C NMR, IR, GC-MS, X-ray crystallography
S-Alkylated 1,2,4-triazoles [10–15] 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, α-halogenated ketones Alkylation of 1,2,4-triazole-3-thiones with 2-bromoacetophenone derivatives 1H/13C NMR, IR, MS, elemental analysis
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide + thiazolidinedione Thiazolidinedione, conjugated methylene Coupling via EDC/HOBt in DMF NMR, IR, MS

Functional and Pharmacophoric Differences

  • Quinazolinone vs. Triazole/Triazinone: The target compound’s quinazolinone core (with dimethoxy and dioxo groups) may enhance hydrogen bonding and π-π stacking compared to triazoles or thiazolidinediones .
  • Furylmethyl vs. Phenyl Substituents : The furylmethyl group in the target compound could improve solubility and metabolic stability relative to purely aromatic substituents (e.g., difluorophenyl in ).
  • Isopropylamino-2-oxoethyl Side Chain: This moiety is absent in the evidence compounds but resembles directing groups in metal-catalyzed C–H activation (e.g., N,O-bidentate groups in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.